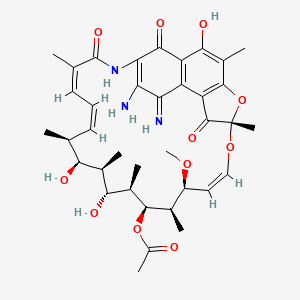
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin is a derivative of Rifamycin, a well-known antibiotic. This compound is characterized by its molecular formula C37H47N3O11 and a molecular weight of 709.78 g/mol
Métodos De Preparación
The synthesis of 3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin involves several steps. The primary synthetic route includes the modification of Rifamycin S through a series of chemical reactions. The process typically involves:
Reduction: The initial step involves the reduction of Rifamycin S to form an intermediate compound.
Amination: The intermediate is then subjected to amination, introducing the amino group at the desired position.
Oxidation: The final step involves oxidation to achieve the imino group, resulting in the formation of this compound.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino group, leading to the formation of different products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for studying chemical properties and reactivity.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and inhibition mechanisms.
Medicine: Research focuses on its potential as an antibiotic, exploring its efficacy against different bacterial strains.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin involves binding to the beta subunit of RNA polymerase. This binding inhibits the RNA synthesis pathway, effectively blocking bacterial transcription. This unique interaction is crucial for studies focused on the transcriptional machinery of bacteria, providing insights into antibiotic resistance and the development of new antibiotics .
Comparación Con Compuestos Similares
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin can be compared with other Rifamycin derivatives such as:
Rifamycin B: Known for its broad-spectrum antibiotic activity.
Rifamycin S: The parent compound used in the synthesis of various derivatives.
Rifabutin: Used in the treatment of tuberculosis and other bacterial infections.
The uniqueness of this compound lies in its specific modifications, which enhance its binding affinity and specificity towards bacterial RNA polymerase, making it a valuable tool in antibiotic research.
Propiedades
Fórmula molecular |
C37H47N3O11 |
|---|---|
Peso molecular |
709.8 g/mol |
Nombre IUPAC |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-amino-2,15,17-trihydroxy-27-imino-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,38,42-44H,39H2,1-9H3,(H,40,47)/b11-10-,14-13-,16-12-,38-26?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1 |
Clave InChI |
QIHXROBNYFPZNR-HLNVKUTISA-N |
SMILES isomérico |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=N)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=N)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
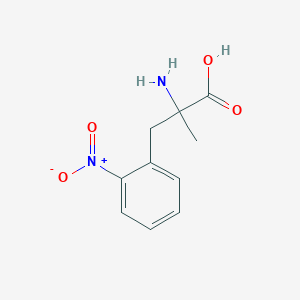
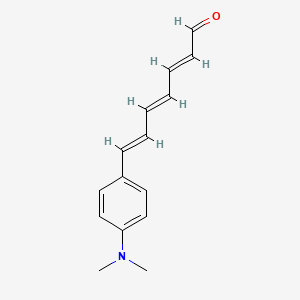

![[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine](/img/structure/B12326798.png)
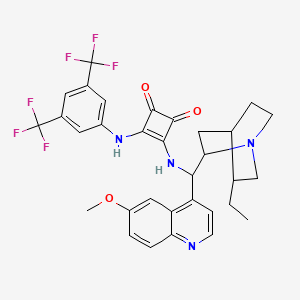
![3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12326800.png)
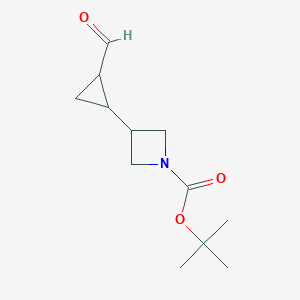
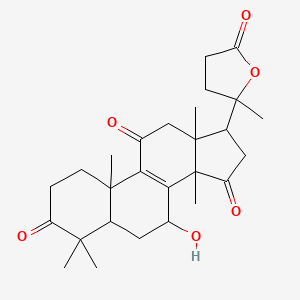
![3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester](/img/structure/B12326822.png)
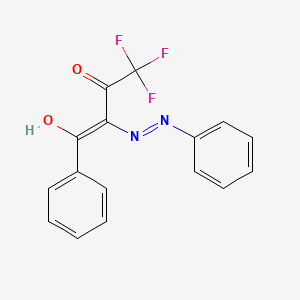
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)
